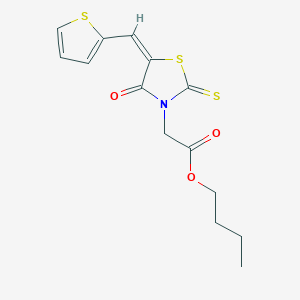

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen in the ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds have been involved in reactions with various reagents such as hydrazine hydrate, anthranilic acid, and aromatic aldehydes .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

Compounds structurally related to "(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate" have been explored for their potential as aldose reductase inhibitors. These inhibitors are significant for their therapeutic potential in managing complications associated with diabetes. The study by Kučerová-Chlupáčová et al. (2020) discovered potent inhibitors of aldose reductase, showcasing over five times the potency compared to the clinically used epalrestat. This research emphasizes the importance of structural analogs in developing more effective treatments for diabetic complications. The selectivity and potency of these compounds were significantly influenced by their structural characteristics, providing valuable insights into the structure-activity relationships within this class of chemicals (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Agents

Another critical area of application for these derivatives is in antimicrobial and antifungal therapy. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives as potential antimicrobial agents. The derivatives exhibited activity against a range of mycobacteria, with certain compounds showing high activity against Mycobacterium tuberculosis. This study provides a foundation for developing new antimicrobial agents against resistant strains of bacteria (Krátký et al., 2017).

Antitumor and Antioxidant Activities

The compound and its derivatives have also shown promise in antitumor and antioxidant research. Aly et al. (2010) investigated the antitumor and antioxidant activities of new 4-oxo-thiazolidine-5-ylidenes. Their findings contribute to understanding these compounds' therapeutic potential and provide a basis for further investigation into their use in cancer and oxidative stress-related conditions (Aly et al., 2010).

Photophysical Properties and DFT Study

On the photophysical front, Jachak et al. (2021) synthesized novel d-π-A type chromophores, including derivatives structurally related to "this compound." These studies are crucial for developing materials with specific optical properties, which can be applied in various scientific fields, including materials science and photophysics (Jachak et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition is a well-established strategy for treating cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s thiazolone and thiazolthione derivatives have shown potent inhibitory effects on CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

These properties aid in the prediction of the structure requirements responsible for the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents the replication and division of cancer cells, leading to a decrease in tumor growth .

Propriétés

IUPAC Name |

butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKJMIAQYBCZGH-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)

![5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)

![13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2757355.png)

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)

![N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2757359.png)